molecular formula C20H28N2O6 B12291937 1-(Tert-butyl) 3-methyl 5-(((benzyloxy)carbonyl)amino)piperidine-1,3-dicarboxylate

1-(Tert-butyl) 3-methyl 5-(((benzyloxy)carbonyl)amino)piperidine-1,3-dicarboxylate

Cat. No.: B12291937
M. Wt: 392.4 g/mol
InChI Key: NLZDJMITIXIHKC-UHFFFAOYSA-N
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Description

1-(Tert-butyl) 3-methyl 5-(((benzyloxy)carbonyl)amino)piperidine-1,3-dicarboxylate is a complex organic compound with the molecular formula C20H28N2O6 and a molecular weight of 392.45. This compound is used in the preparation of various biologically active molecules, including renin inhibitors and farnesyl protein transferase inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butyl) 3-methyl 5-(((benzyloxy)carbonyl)amino)piperidine-1,3-dicarboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate and benzyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butyl) 3-methyl 5-(((benzyloxy)carbonyl)amino)piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group using reagents like sodium methoxide

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

1-(Tert-butyl) 3-methyl 5-(((benzyloxy)carbonyl)amino)piperidine-1,3-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors, particularly renin and farnesyl protein transferase inhibitors

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Properties

Molecular Formula

C20H28N2O6

Molecular Weight

392.4 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl 5-(phenylmethoxycarbonylamino)piperidine-1,3-dicarboxylate

InChI

InChI=1S/C20H28N2O6/c1-20(2,3)28-19(25)22-11-15(17(23)26-4)10-16(12-22)21-18(24)27-13-14-8-6-5-7-9-14/h5-9,15-16H,10-13H2,1-4H3,(H,21,24)

InChI Key

NLZDJMITIXIHKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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